molecular formula C22H21N5OS B4225560 N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

Cat. No.: B4225560
M. Wt: 403.5 g/mol
InChI Key: AWQVOUHSBWSFJJ-UHFFFAOYSA-N
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Description

“N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide” is a complex organic compound that features a combination of aromatic rings, a tetrazole group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrazole Group: Starting with 1-naphthylamine, the tetrazole ring can be formed through a cyclization reaction with sodium azide and a suitable catalyst.

    Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the tetrazole intermediate with chloroacetic acid and thiourea under basic conditions.

    Coupling with the Aromatic Amine: The final step involves coupling the thioacetamide intermediate with 2-ethyl-6-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide” can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole group, for example, is known to mimic carboxylate groups in biological systems, potentially inhibiting enzymes or acting as a bioisostere.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide
  • N-(2-methylphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide

Uniqueness

The unique combination of the 2-ethyl-6-methylphenyl group with the tetrazole and thioacetamide moieties distinguishes “N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide” from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-3-16-10-6-8-15(2)21(16)23-20(28)14-29-22-24-25-26-27(22)19-13-7-11-17-9-4-5-12-18(17)19/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQVOUHSBWSFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide

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